molecular formula C26H25F3N2O6S B5960836 ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE

ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B5960836
M. Wt: 550.5 g/mol
InChI Key: IISLRZJIHOPSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, multiple aromatic rings, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process may start with the preparation of the thiophene ring, followed by the introduction of the various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including solvent choice, temperature, and pH, are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Indole derivatives: Known for their biological activity and used in various therapeutic applications.

    Benzene derivatives: Commonly used in organic synthesis and materials science.

    Thiophene derivatives: Utilized in the development of organic electronics and pharmaceuticals.

Properties

IUPAC Name

ethyl 4-methyl-5-phenyl-2-[[1,1,1-trifluoro-3-methoxy-2-[(4-methoxybenzoyl)amino]-3-oxopropan-2-yl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N2O6S/c1-5-37-23(33)19-15(2)20(16-9-7-6-8-10-16)38-22(19)31-25(24(34)36-4,26(27,28)29)30-21(32)17-11-13-18(35-3)14-12-17/h6-14,31H,5H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISLRZJIHOPSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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